1-[(4-chlorophenyl)sulfonyl]-4-methyl-1,3-dihydro-2H-imidazol-2-one
Overview
Description
1-[(4-Chlorophenyl)sulfonyl]-4-methyl-1,3-dihydro-2H-imidazol-2-one is a chemical compound belonging to the class of sulfonyl imidazoles This compound features a sulfonyl group attached to a chlorophenyl ring and an imidazole ring with a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorophenyl)sulfonyl]-4-methyl-1,3-dihydro-2H-imidazol-2-one typically involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate imidazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a suitable solvent, such as dichloromethane, at a temperature range of 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Chlorophenyl)sulfonyl]-4-methyl-1,3-dihydro-2H-imidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: Reduction reactions can lead to the formation of corresponding amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or imidazole positions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used, with reaction conditions varying based on the specific nucleophile and desired product.
Major Products Formed:
Oxidation Products: Sulfonyl chlorides, sulfonic acids, and other oxidized derivatives.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Various substituted imidazoles and sulfonyl compounds.
Scientific Research Applications
1-[(4-Chlorophenyl)sulfonyl]-4-methyl-1,3-dihydro-2H-imidazol-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and cellular processes.
Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-[(4-chlorophenyl)sulfonyl]-4-methyl-1,3-dihydro-2H-imidazol-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as a leaving group in substitution reactions, while the imidazole ring can participate in hydrogen bonding and other interactions. The exact mechanism depends on the specific application and the biological or chemical system involved.
Comparison with Similar Compounds
1-[(4-Chlorophenyl)sulfonyl]-4-methyl-1,3-dihydro-2H-imidazol-2-one is unique due to its specific structural features, such as the presence of the chlorophenyl and methyl groups. Similar compounds include:
4-Methylimidazole: Lacks the sulfonyl group.
4-Chlorobenzenesulfonamide: Lacks the imidazole ring.
1-(4-Chlorophenyl)sulfonyl-1H-imidazole: Lacks the methyl group.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-5-methyl-1H-imidazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3S/c1-7-6-13(10(14)12-7)17(15,16)9-4-2-8(11)3-5-9/h2-6H,1H3,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJBJKURLGSLMHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N1)S(=O)(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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